The synthesis of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene can be achieved through several methods, primarily involving etherification and alkylation reactions.
The molecular structure of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene can be analyzed using various techniques:
4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene participates in various chemical reactions typical for ethers and aromatic compounds:
The mechanism of action for this compound primarily revolves around its ability to participate in electrophilic aromatic substitution due to its electron-rich nature:
This mechanism is crucial for understanding how this compound can be utilized in synthetic organic chemistry for creating more complex molecules .
4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene has several scientific applications:
The versatility of this compound makes it valuable across various fields, particularly in developing new drugs and materials with specific functionalities .
The compound now systematically designated as 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene (CAS# 72797-28-5) exemplifies the evolution from functional to structure-based chemical nomenclature. Initially, its identity was closely tied to its synthetic relationship with ethyl vanillin, leading to the trivial name "Ethylvanillin Diethyl Acetal" [3]. This name reflects the acetalization of ethyl vanillin's aldehyde group with ethanol, a key synthetic route. However, this functional-group-oriented terminology lacked precision in defining the substituent positions on the aromatic ring.
The transition to IUPAC nomenclature prioritized structural specificity:
CCOC1=C(C=C(C=C1)C(OCC)OCC)OC [2]. Table 1: Evolution of Nomenclature for C₁₄H₂₂O₄
| Nomenclature Type | Designation | Basis |
|---|---|---|
| Trivial/Functional | Ethylvanillin Diethyl Acetal | Synthetic origin from ethyl vanillin |
| Semi-systematic | p-(Diethoxymethyl)anisole | Positional descriptor for acetal + parent name |
| IUPAC Systematic | 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene | Full positional and functional group specification |
The structural identification of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene (C₁₄H₂₂O₄) presents significant challenges in isomeric discrimination due to:
Table 2: Key Spectroscopic Identifiers for Structural Validation
| Technique | Key Features | Isomer Discrimination Power |
|---|---|---|
| ¹H NMR | Aromatic coupling patterns; Acetal proton at ~δ 5.05 ppm; Ethoxy CH₂ quartets | High (substitution pattern) |
| ¹³C NMR | Acetal carbon at ~δ 102–105 ppm; Aromatic carbon shifts | Moderate-High |
| MS (GC-MS) | Fragments: m/z 237 [M⁺–H₂O], 207 [M⁺–OCH₂CH₃], 192 [M⁺–OCH₂CH₃–CH₃] | Moderate (functional groups) |
| IR | C–O–C stretches (1000–1300 cm⁻¹); absence of carbonyl | Low |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7